3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile
Description
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(4-5-11)7-2-1-3-8(6-7)12(13)14/h1-4,6H/b9-4- |
InChI Key |
XMMPWCKVCAEKSD-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C#N)/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Under basic conditions (e.g., piperidine or ammonium acetate), chloroacetonitrile undergoes deprotonation to form a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of 3-nitrobenzaldehyde, yielding an aldol adduct that eliminates water to generate the α,β-unsaturated system. Stereoselectivity toward the Z-isomer may be enhanced by steric hindrance from the nitro group, as observed in analogous syntheses.
Typical Conditions
- Solvent: Ethanol or toluene
- Base: Ammonium acetate (0.1–0.2 equiv)
- Temperature: Reflux (78–110°C)
- Time: 12–24 hours
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitrobenzaldehyde | Ammonium acetate | Ethanol | 78 | 12 | 68–72* |
| Chloroacetonitrile | Piperidine | Toluene | 110 | 24 | 55–60* |
*Hypothetical yields based on analogous Knoevenagel reactions.
Challenges and Mitigations
- Regiochemical Control: Competing aldol pathways may form regioisomers. Pre-activation of chloroacetonitrile with Lewis acids (e.g., ZnCl₂) can improve selectivity.
- Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the Z-isomer, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J{trans} > 16 \, \text{Hz} $$; $$ J{cis} < 12 \, \text{Hz} $$).
Chloroacetylation of Propenenitrile Intermediates
Chloroacetylation offers a modular approach to introducing the chloro group post-formation of the α,β-unsaturated nitrile backbone. This two-step strategy first synthesizes 3-(3-nitrophenyl)prop-2-enenitrile, followed by electrophilic chlorination.
Synthesis of 3-(3-Nitrophenyl)prop-2-enenitrile
A Horner-Wadsworth-Emmons reaction between 3-nitrobenzaldehyde and diethyl cyanomethylphosphonate affords the nitrile intermediate:
$$
\text{Ar-CHO} + \text{PO(OEt)}2\text{CH}2\text{CN} \xrightarrow{\text{NaH}} \text{Ar-CH=CH-CN}
$$
Conditions:
Electrophilic Chlorination
Chlorination at the α-position employs reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Radical initiators (e.g., AIBN) may enhance selectivity:
$$
\text{Ar-CH=CH-CN} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{Ar-C(Cl)=CH-CN}
$$
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SO₂Cl₂ | CCl₄ | 60 | 6 | 45–50* |
| NCS | CH₃CN | 25 | 12 | 35–40* |
*Theorized yields based on chlorination of analogous alkenes.
Catalytic Cross-Coupling Strategies
Transition metal-catalyzed couplings enable precise construction of the C(3)-nitrophenyl bond. A Heck reaction between 3-chloroacrylonitrile and 3-nitrophenylboronic acid exemplifies this approach:
$$
\text{Cl-CH=CH-CN} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(OAc)}2} \text{Ar-C(Cl)=CH-CN}
$$
Optimized Parameters
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: PPh₃ (10 mol%)
- Base: K₂CO₃
- Solvent: DMF/H₂O (3:1)
- Yield: ~65% (hypothetical).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Knoevenagel Condensation | One-pot, high atom economy | Moderate stereoselectivity | Industrial |
| Chloroacetylation | Modular, late-stage functionalization | Low yields in chlorination step | Laboratory |
| Heck Coupling | Excellent regiocontrol | Requires expensive Pd catalysts | Niche |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating (40-60°C)
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol, methanol), room temperature to 50°C
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), room temperature
Major Products
Substitution: Corresponding substituted derivatives (e.g., 3-amino-3-(3-nitrophenyl)prop-2-enenitrile)
Reduction: 3-Chloro-3-(3-aminophenyl)prop-2-enenitrile
Oxidation: Various oxidized derivatives depending on the oxidizing agent used
Scientific Research Applications
Organic Synthesis
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex molecules through various reactions, including:
- Nucleophilic Substitution Reactions : The chloro group can be substituted with various nucleophiles to form new compounds.
- Alkenylation Reactions : It can be involved in photoredox alkenylation processes, contributing to the synthesis of vinyl sulfones and nitriles from carboxylic acids .
Pharmaceutical Development
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown efficacy in inhibiting Enteropathogenic Escherichia coli (EPEC) by disrupting its type III secretion system at concentrations around 50 μM.
- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects on various cancer cell lines. A notable study demonstrated its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 10 µM.
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile revealed significant inhibition of bacterial virulence mechanisms. The compound effectively reduced the secretion of virulence factors in EPEC, indicating its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, showcasing its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The reactivity and applications of α,β-unsaturated nitriles are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWG) : The nitro group in 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile significantly enhances electrophilicity compared to the chloro-phenyl analog . Dual EWGs, as in (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile, further polarize the α,β-unsaturated system, making it reactive in Diels-Alder reactions .
- Electron-Donating Groups (EDG): Compounds like Z-2-(4-chlorophenyl)-3-dimethylaminoacrylonitrile exhibit reduced electrophilicity due to the dimethylamino group, favoring nucleophilic additions at the β-position .
Biological Activity
3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile, also known as (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile, is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring both chloro and nitrophenyl groups, allows it to participate in various biological interactions, making it a subject of interest for studies focused on its biological activity.
Chemical Structure and Properties
The molecular formula of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is , with a molecular weight of 224.63 g/mol. The compound features a nitrile group () and a nitrophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.63 g/mol |
| IUPAC Name | (E)-3-chloro-3-(3-nitrophenyl)prop-2-enenitrile |
The biological activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile is primarily attributed to its ability to interact with various biomolecules. The chloro group can undergo nucleophilic substitution reactions, while the nitro group can participate in electron transfer processes. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.
- Anticancer Research : A study investigated the effect of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations (10 µM to 50 µM) resulted in significant reductions in cell viability, with IC50 values calculated at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-9 and PARP.
Synthesis and Preparation
The synthesis of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with good yields.
Synthetic Route Overview
- Reagents :
- 3-Nitrobenzaldehyde
- Chloroacetonitrile
- Sodium hydroxide (base)
- Reaction Conditions :
- Temperature: Room temperature to reflux
- Solvent: Ethanol or water
Comparison with Related Compounds
The biological activity of 3-Chloro-3-(3-nitrophenyl)prop-2-enenitrile can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-Chloro-4-nitrophenylacrylonitrile | Moderate | Yes |
| 4-Nitrophenylacrylonitrile | Low | Moderate |
| 4-Aminophenylacrylonitrile | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
